The Discovery and Isolation of Streptomyces griseus: A Technical Guide
The Discovery and Isolation of Streptomyces griseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the discovery, isolation, and characterization of Streptomyces griseus, the pioneering microorganism responsible for the production of streptomycin, the first antibiotic effective against tuberculosis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and workflows.
Introduction: The Landmark Discovery of Streptomyces griseus
The discovery of Streptomyces griseus and its potent antibiotic, streptomycin, marked a pivotal moment in the history of medicine. First described by Krainsky in 1914 as Actinomyces griseus, its profound therapeutic potential was not realized until 1943.[1] In the laboratory of Selman Waksman at the New Jersey Agricultural Experimental Station, a strain of S. griseus was isolated from "heavily manured field soil" by his graduate student, Albert Schatz.[1] This particular isolate demonstrated significant bactericidal activity against a wide range of pathogens, including the causative agent of tuberculosis, Mycobacterium tuberculosis, which was resistant to penicillin.[1][2]
The discovery of streptomycin from a soil bacterium opened up a new era of antibiotic research, shifting the focus to microorganisms as a rich source of novel therapeutic compounds.[1][3] Streptomyces, a genus of Gram-positive bacteria with a high GC content, are renowned for their complex secondary metabolism, producing over two-thirds of the clinically useful antibiotics of natural origin.[1] They are commonly found in soil and decaying vegetation, and are noted for their characteristic "earthy" odor, a result of the production of a volatile metabolite called geosmin.[1]
This guide will delve into the technical aspects of isolating and studying Streptomyces griseus, providing a foundation for further research and development in the field of natural product discovery.
Experimental Protocols
Isolation of Streptomyces griseus from Soil
This protocol outlines a standard method for the selective isolation of Streptomyces species from soil samples.
Materials:
-
Soil sample
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Sterile distilled water
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Sterile Erlenmeyer flasks
-
Sterile test tubes
-
Sterile pipettes
-
Incubator (28-30°C)
-
Water bath (45-55°C)
-
Starch Casein Agar (SCA) plates
-
Nystatin and Ampicillin (or other antifungal and antibacterial agents)
-
Sterile spreader
Procedure:
-
Sample Preparation:
-
Collect a soil sample from a suitable environment. The original discovery was from manured field soil, suggesting nutrient-rich environments are promising.
-
Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.[4]
-
Manually crush the dried soil and pass it through a sterile sieve to remove large debris.[4]
-
-
Pre-treatment:
-
Suspend 1 gram of the prepared soil sample in 10 mL of sterile distilled water in a sterile test tube.
-
Vortex the suspension vigorously for 1-2 minutes to ensure thorough mixing.
-
Heat the suspension in a water bath at 55°C for 6 minutes to further reduce the number of non-spore-forming bacteria.
-
-
Serial Dilution:
-
Perform a serial dilution of the pre-treated soil suspension. Transfer 1 mL of the suspension to 9 mL of sterile distilled water (10⁻² dilution).
-
Continue this process to create dilutions up to 10⁻⁶.
-
-
Plating and Incubation:
-
Aseptically pipette 0.1 mL of each of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate Starch Casein Agar (SCA) plates. SCA is a selective medium for Streptomyces.
-
The SCA medium should be supplemented with an antifungal agent like nystatin (50 µg/mL) and a broad-spectrum antibacterial agent like ampicillin (5 µg/mL) to inhibit the growth of fungi and other bacteria.[4]
-
Spread the aliquots evenly over the surface of the agar using a sterile spreader.
-
Incubate the plates in an inverted position at 28-30°C for 7-14 days.
-
-
Colony Selection and Purification:
-
Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, dry, and often have a velvety or powdery appearance due to the formation of aerial mycelium and spores.[5]
-
Select individual, well-isolated colonies and subculture them onto fresh SCA plates to obtain pure cultures.
-
Incubate the purification plates under the same conditions.
-
Cultivation of Streptomyces griseus
For the production of secondary metabolites like streptomycin, submerged fermentation is commonly employed.
Materials:
-
Pure culture of Streptomyces griseus
-
Seed culture medium (e.g., Tryptone Yeast Extract Broth - ISP1)
-
Production medium (e.g., Soybean Meal-Glucose Medium)
-
Sterile baffled Erlenmeyer flasks
-
Shaking incubator (28°C, 200-250 rpm)
Procedure:
-
Inoculum Preparation (Seed Culture):
-
Inoculate a sterile baffled Erlenmeyer flask containing seed culture medium with a loopful of spores or mycelium from a pure culture of S. griseus.
-
Incubate the flask in a shaking incubator at 28°C and 200-250 rpm for 48-72 hours, or until sufficient biomass is obtained.[6]
-
-
Production Fermentation:
-
Transfer a suitable volume (e.g., 5-10% v/v) of the seed culture to a larger sterile baffled Erlenmeyer flask containing the production medium.
-
Incubate the production culture under the same conditions (28°C, 200-250 rpm) for 7-10 days.[4]
-
Monitor the fermentation process by measuring parameters such as pH, biomass, and antibiotic production at regular intervals.
-
Characterization of Streptomyces griseus
Morphological Characterization:
-
Macroscopic: Observe colony morphology on different agar media (e.g., ISP media 2-7) for characteristics such as aerial mycelium color, substrate mycelium color, and the production of any diffusible pigments.[7] S. griseus typically forms beige to brown aerial mycelium.[7]
-
Microscopic: Prepare a slide culture to observe the microscopic morphology, including the structure of the spore chains. Streptomyces are characterized by their filamentous, branching hyphae.
Biochemical Characterization:
-
Perform a series of biochemical tests to determine the metabolic capabilities of the isolate. These can include tests for carbon source utilization, enzyme production (e.g., amylase, protease, cellulase), and melanin production.[8]
Molecular Identification:
-
The most definitive method for identification is 16S rRNA gene sequencing.[9]
-
Extract genomic DNA from a pure culture.
-
Amplify the 16S rRNA gene using universal bacterial primers.
-
Sequence the PCR product and compare the sequence with those in public databases like GenBank using BLAST for species-level identification.
Quantitative Data
The following tables summarize key quantitative data related to the cultivation of Streptomyces griseus and the production of streptomycin.
Table 1: Optimal Growth and Streptomycin Production Conditions
| Parameter | Optimal Range | Reference(s) |
| Temperature | 25-30°C | [10] |
| pH | 7.0 - 8.0 | [4][10] |
| Incubation Time | 7-10 days | [4] |
| Aeration | High agitation and aeration required | [4] |
Table 2: Composition of Media for Streptomyces griseus Cultivation and Streptomycin Production
| Medium Component | Concentration (g/L) | Purpose | Reference(s) |
| Starch Casein Agar (SCA) - Isolation | |||
| Soluble Starch | 10 | Carbon Source | [11] |
| Casein | 0.3 | Nitrogen Source | [11] |
| KNO₃ | 2 | Nitrogen Source | |
| NaCl | 2 | Osmotic Balance | |
| K₂HPO₄ | 2 | Buffering Agent | |
| MgSO₄·7H₂O | 0.05 | Mineral Source | |
| CaCO₃ | 0.02 | pH Stabilizer | |
| FeSO₄·7H₂O | 0.01 | Mineral Source | |
| Agar | 18 | Solidifying Agent | |
| Soybean Meal-Glucose Medium - Production | |||
| Glucose | 10 - 25 | Carbon Source | [4][10] |
| Soybean Meal | 10 - 45 | Nitrogen Source | [4][10] |
| NaCl | 2.5 - 5 | Osmotic Balance | [4][10] |
Table 3: Streptomycin Yields under Different Conditions
| Strain/Condition | Yield | Method of Quantification | Reference(s) |
| Commercial Production | > 1200 mg/L | Fermentation broth analysis | [10] |
| Lab-scale Fermentation (Optimized) | ~80% of standard in 100mL | HPLC | |
| Solid Culture (agar plug bioassay) | Equivalent to 128 µg/mL pure streptomycin | Halo assay against S. coelicolor | [12] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Isolation and Identification
Caption: Workflow for the isolation, characterization, and cultivation of Streptomyces griseus.
A-Factor Signaling Pathway for Streptomycin Production
References
- 1. Streptomyces griseus - Wikipedia [en.wikipedia.org]
- 2. Rutgers Discovery That Changed the World May Become New Jersey’s State Microbe : Newsroom [sebsnjaesnews.rutgers.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomyces griseus | DSM 40941, ATCC 23266, CBS 252.65, JCM 5060, KCTC 9729, NRRL B-3163, CGMCC 4.1626, IFO 15403, NBRC 15403 | BacDiveID:16251 [bacdive.dsmz.de]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. microbiologynotes.org [microbiologynotes.org]
- 11. ijpsi.org [ijpsi.org]
- 12. researchgate.net [researchgate.net]
